molecular formula C9H13N3O2 B13554872 1-(Aminomethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-3-carboxylic acid

1-(Aminomethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-3-carboxylic acid

Cat. No.: B13554872
M. Wt: 195.22 g/mol
InChI Key: ZDHXAQPYEJHVHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Aminomethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-3-carboxylic acid is a high-value chemical building block designed for pharmaceutical research and development. This polyfunctionalized scaffold is of significant interest in medicinal chemistry, particularly in the construction of more complex molecules for drug discovery programs . The compound features both a carboxylic acid and an aminomethyl functional group on a tetrahydroimidazopyridine core, making it a versatile intermediate for further derivatization, such as amide bond formation or coupling reactions . While the specific biological profile of this exact molecule is not fully detailed in public sources, analogues within the tetrahydroimidazopyridine chemical family are recognized as key precursors in the synthesis of potential pharmacologically active compounds . Its rigid bicyclic structure can contribute to improved metabolic stability and binding affinity in target molecules. This product is intended for use by qualified researchers in a controlled laboratory setting. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet and handle the material in accordance with best laboratory practices.

Properties

Molecular Formula

C9H13N3O2

Molecular Weight

195.22 g/mol

IUPAC Name

1-(aminomethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-3-carboxylic acid

InChI

InChI=1S/C9H13N3O2/c10-5-6-7-3-1-2-4-12(7)8(11-6)9(13)14/h1-5,10H2,(H,13,14)

InChI Key

ZDHXAQPYEJHVHG-UHFFFAOYSA-N

Canonical SMILES

C1CCN2C(=C(N=C2C(=O)O)CN)C1

Origin of Product

United States

Preparation Methods

Formation of Imidazo[1,5-a]pyridine Core

One common approach starts with 2-methylamine-substituted pyrazine or pyridine derivatives. The key steps are:

  • Amide Formation: Dropwise addition of an acid anhydride to 2-methylamine-pyrazine in an ice-water bath, followed by stirring at room temperature to yield an amide intermediate.
  • Cyclization: Treatment of the amide with phosphorus oxychloride at room temperature, followed by heating with phosphorus pentoxide to reflux, induces cyclization forming the imidazo[1,5-a]pyrazine ring system.
  • Catalytic Hydrogenation: The imidazo[1,5-a]pyrazine derivative is then hydrogenated in ethanol solvent using palladium on carbon catalyst to obtain the tetrahydroimidazo[1,5-a]pyrazine derivative.

Protection and Halogenation of Amino Groups

  • Amino Protection: The tetrahydroimidazo derivative is reacted with di-tert-butyl dicarbonate in ethanol to protect the amino group as a Boc (tert-butoxycarbonyl) derivative.
  • Halogenation: The protected intermediate is treated with halogenated succinimide in ethanol at room temperature to introduce a halogen substituent, typically bromine or chlorine, at a reactive position.

Carbonylation and Ester Formation

  • The halogenated intermediate undergoes carbonylation under a carbon monoxide atmosphere in methanol solvent, catalyzed by cobalt octacarbonyl and chloracetate, to form tetrahydroimidazo[1,5-a]pyridine esters.
  • The reaction is conducted in an oil bath at elevated temperatures and monitored by thin-layer chromatography to ensure completion.

Hydrolysis to Carboxylic Acid

  • The ester intermediate is hydrolyzed in the presence of a base at room temperature, followed by acidification to pH 5-6, yielding the corresponding carboxylic acid.
  • This step converts the ester functionality into the 3-carboxylic acid group characteristic of the target compound.

Deprotection and Final Functionalization

  • The Boc protecting group is removed under acidic conditions to liberate the free amino group.
  • The final compound, 1-(Aminomethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-3-carboxylic acid, is obtained after purification by extraction, drying, and crystallization.
  • The product can be isolated as acid addition salts by treatment with acids such as hydrochloric acid, malic acid, or trifluoroacetic acid to enhance stability and solubility.

Alternative Synthetic Routes

Academic research also describes the synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-aminomethylpyridines with electrophilically activated nitroalkanes in polyphosphoric acid medium. This method allows efficient ring closure under acidic conditions and can be adapted for various substitutions on the pyridine ring.

Summary of Reaction Conditions and Yields

Step Reagents/Conditions Solvent Temperature Yield (%) Notes
Amide formation Acid anhydride dropwise addition Ice-water bath, then room temp 0-25 °C High Controlled addition to avoid side reactions
Cyclization Phosphorus oxychloride, phosphorus pentoxide reflux None specified Reflux (approx. 100-130 °C) Moderate TLC monitoring essential
Catalytic hydrogenation Pd/C catalyst, hydrogen gas Ethanol Room temperature High Converts imidazo to tetrahydro form
Amino protection Di-tert-butyl dicarbonate Ethanol Room temperature High Boc protection for selective reactions
Halogenation Halogenated succinimide Ethanol Room temperature Moderate Introduces halogen for carbonylation
Carbonylation Cobalt octacarbonyl, chloracetate, CO atmosphere Methanol Oil bath (elevated) Moderate Requires inert atmosphere
Hydrolysis Base hydrolysis, acidification Aqueous Room temperature High Converts ester to acid
Deprotection Acid treatment Various Room temperature High Removes Boc protecting group

Purification Techniques

  • Extraction with ethyl acetate and washing with brine.
  • Drying over anhydrous magnesium sulfate.
  • Concentration under reduced pressure.
  • Silica gel column chromatography for intermediate and final compound purification.
  • Crystallization using solvents such as ethyl acetate and n-hexane with seed crystals to obtain pure solids.

Chemical Reactions Analysis

1-(Aminomethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other functional groups using appropriate reagents.

    Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common reagents and conditions used in these reactions include organic solvents like ethanol, methanol, and dichloromethane, as well as catalysts such as palladium and copper.

Scientific Research Applications

1-(Aminomethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits significant biological activity, making it a potential candidate for drug development and biochemical studies.

    Medicine: Due to its pharmacological properties, it is being investigated for its potential therapeutic applications, including as an antimicrobial and anticancer agent.

    Industry: The compound is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 1-(Aminomethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

The imidazo[1,5-a]pyridine scaffold is widely explored in medicinal chemistry. Below is a detailed comparison of structurally related compounds, focusing on substituents, biological activity, and pharmacological profiles.

Table 1: Structural and Functional Comparison of Imidazo[1,5-a]pyridine Derivatives

Compound Name Key Substituents Biological Activity/Application Selectivity/Potency (IC₅₀) Source
1-(Aminomethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-3-carboxylic acid -COOH (C3), -CH₂NH₂ (C1) Aldosterone synthase (AS) inhibition Not explicitly reported
FAD286 (4-(5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-5-yl)benzonitrile) -C≡N (aromatic) AS inhibition IC₅₀ = 3 nM (AS), 90 nM (CS); 40-fold selectivity over cortisol synthase (CS)
Ethyl 6-methyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyridine-3-carboxylate -COOEt (C3), -CH₃ (C6) Intermediate for drug synthesis N/A (synthetic precursor)
1-Bromo-3-(trifluoromethyl)imidazo[1,5-a]pyridine-6-carboxylic acid -COOH (C6), -Br (C1), -CF₃ (C3) Not reported (structural analog) N/A
(6S)-6-[(2-Fluoro-5-methoxyphenyl)methyl]-1-isopropyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-3-amine -NH₂ (C3), -CH₂(aryl) (C6), -iPr (N1) Polycomb protein EED inhibition Structural binding confirmed via X-ray crystallography (PDB: 7VV)

Key Observations

Aminomethyl substituents (as in the target compound) are less common than aryl or ester groups in related structures, suggesting unique binding modes in enzyme inhibition .

Biological Selectivity :

  • FAD286 demonstrates 40-fold selectivity for AS over CS, attributed to its benzonitrile group’s fit within the AS active site. The target compound’s carboxylic acid may confer different selectivity due to altered electrostatic interactions .
  • The (6S)-6-[(2-fluoro-5-methoxyphenyl)methyl] derivative shows high affinity for EED, a protein in epigenetic regulation, highlighting the scaffold’s versatility in targeting diverse biological pathways .

Synthetic Utility :

  • Ethyl ester derivatives (e.g., Ethyl 6-methyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyridine-3-carboxylate) serve as precursors for carboxylic acid-containing analogs, enabling modular drug design .

Structural Modifications :

  • Halogenation (e.g., bromine in ) and trifluoromethylation are common strategies to enhance metabolic stability and binding affinity. However, these groups may introduce steric hindrance or toxicity risks .

Research Findings

  • Aldosterone Synthase Inhibition: The tetrahydroimidazo[1,5-a]pyridine core is critical for AS inhibition, as seen in FAD286 and the target compound. Modifications at position 1 (e.g., aminomethyl vs. benzonitrile) significantly influence potency and selectivity .
  • Epigenetic Targets : Derivatives with extended hydrophobic substituents (e.g., fluoro-methoxyphenyl groups) exhibit activity against EED, demonstrating the scaffold’s adaptability beyond endocrine targets .
  • Synthetic Accessibility : The scaffold is amenable to one-pot syntheses and late-stage functionalization, as evidenced by intermediates like ethyl esters and brominated analogs .

Biological Activity

1-(Aminomethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-3-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a tetrahydroimidazo[1,5-a]pyridine framework with an aminomethyl group and a carboxylic acid substituent. Its molecular formula is C8H12N4O2C_8H_{12}N_4O_2 with a molecular weight of approximately 184.21 g/mol.

PropertyValue
Molecular Formula C8H12N4O2
Molecular Weight 184.21 g/mol
CAS Number Not available

1-(Aminomethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-3-carboxylic acid interacts with various biological targets, influencing multiple pathways:

  • Inhibition of Enzymes : The compound has shown potential as an inhibitor of heparanase-1 (HPSE1), an enzyme implicated in cancer progression and kidney diseases. Inhibition of HPSE1 can prevent the degradation of heparan sulfate proteoglycans, which is crucial for maintaining the extracellular matrix and regulating cell signaling pathways .
  • Anticancer Activity : Research indicates that this compound may exhibit cytotoxic effects against certain cancer cell lines by modulating kinase activity and disrupting cellular proliferation pathways .

Case Studies

  • Heparanase Inhibition : A study demonstrated that derivatives of tetrahydroimidazo[1,2-a]pyridine exhibited enhanced selectivity for HPSE1 over other glucuronidases. The optimized compounds showed significantly improved inhibitory activity against HPSE1 compared to previous iterations .
  • Cytotoxicity Tests : In vitro assays revealed that 1-(aminomethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-3-carboxylic acid displayed notable cytotoxicity against various cancer cell lines. The mechanism was linked to its ability to inhibit specific kinases involved in cell cycle regulation and apoptosis .

Comparative Analysis

To contextualize the biological activity of 1-(aminomethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-3-carboxylic acid within the broader class of imidazopyridine derivatives, a comparison with structurally similar compounds is useful:

CompoundBiological ActivityMechanism of Action
1-(Aminomethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-3-carboxylic acidAnticancer; HPSE1 inhibitorEnzyme inhibition; cytotoxicity
Tetrahydroimidazo[1,2-a]pyridineModerate anticancerKinase inhibition
3-Chloro-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazineAntimicrobial; anticancerEnzyme inhibition

Q & A

Basic: How can researchers optimize the synthesis of 1-(aminomethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-3-carboxylic acid to improve yield and purity?

Methodological Answer:
Synthesis optimization requires precise control of reaction parameters. Key factors include:

  • Temperature gradients : Elevated temperatures (70–100°C) may accelerate cyclization but risk decomposition; lower temperatures (25–40°C) favor intermediate stability .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilic substitution in the tetrahydroimidazo ring formation .
  • Reaction time : Stepwise monitoring via TLC or HPLC ensures intermediates are fully converted without over-reacting sensitive functional groups like the aminomethyl moiety .
    Post-synthesis, purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water) is critical for isolating high-purity product .

Basic: What analytical techniques are most reliable for confirming the structural integrity of this compound?

Methodological Answer:
A multi-technique approach is essential:

  • NMR spectroscopy :
    • ¹H NMR identifies proton environments (e.g., aminomethyl protons at δ 3.2–3.5 ppm, aromatic protons at δ 7.0–8.5 ppm) .
    • ¹³C NMR confirms carboxylic acid (δ 170–175 ppm) and tetrahydroimidazo ring carbons .
  • Mass spectrometry (HRMS) : Exact mass analysis (e.g., [M+H]⁺) validates molecular formula and detects isotopic patterns for halogens or sulfur .
  • Infrared spectroscopy (IR) : Carboxylic acid O–H stretches (2500–3300 cm⁻¹) and C=O vibrations (1680–1720 cm⁻¹) confirm functional groups .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound and its analogs?

Methodological Answer:
Contradictions often arise from variations in assay conditions or structural impurities. Mitigation strategies include:

  • Standardized bioassays : Replicate studies under controlled conditions (e.g., enzyme concentration, pH, temperature) to isolate compound-specific effects .
  • Purity validation : Use HPLC-MS to rule out confounding impurities (>98% purity required for reproducible activity) .
  • Structural analogs comparison : Benchmark against analogs like ethyl 6-methyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyridine-3-carboxylate (CAS 953733-17-0), which lacks the aminomethyl group but shares the core scaffold, to identify pharmacophore contributions .

Advanced: What experimental approaches are recommended for studying this compound’s interactions with biological targets?

Methodological Answer:

  • Enzyme inhibition assays : Use papain or caspase-family proteases as model systems. Pre-incubate the compound (0.2–1.0 mM) with enzyme, then measure residual activity via chromogenic substrates (e.g., Bz-DL-Arg-pNA at 410 nm) .
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) to receptors like GABAₐ or NMDA subtypes .
  • Molecular docking : Perform in silico simulations (AutoDock Vina, Schrödinger) using X-ray/NMR-derived target structures (e.g., PDB IDs) to predict binding poses and guide mutagenesis studies .

Advanced: How does the substitution pattern on the tetrahydroimidazo[1,5-a]pyridine scaffold influence pharmacological activity?

Methodological Answer:
Structure-activity relationship (SAR) studies reveal:

  • Aminomethyl group : Enhances water solubility and hydrogen-bonding capacity, critical for blood-brain barrier penetration in CNS targets .
  • Carboxylic acid moiety : Facilitates salt-bridge interactions with basic residues in enzymatic active sites (e.g., lysine or arginine) .
  • Ring saturation (5,6,7,8-tetrahydro) : Reduces planarity, potentially decreasing intercalation with DNA but improving metabolic stability versus fully aromatic analogs .
    Comparative data for ethyl 6,8-difluoro analogs (CAS 81803-60-3) show fluorine substitutions increase electronegativity and binding affinity to hydrophobic pockets .

Advanced: What computational methods are effective in predicting the compound’s stability under physiological conditions?

Methodological Answer:

  • Density functional theory (DFT) : Calculate bond dissociation energies (BDEs) for labile groups (e.g., carboxylic acid deprotonation at pH 7.4) .
  • Molecular dynamics (MD) simulations : Model hydrolysis susceptibility of the tetrahydroimidazo ring in aqueous environments (e.g., simulated intestinal fluid) .
  • pKa prediction tools : Use MarvinSketch or ACD/Labs to estimate ionization states and guide formulation strategies for in vivo studies .

Advanced: How can researchers address challenges in isolating enantiomers of this chiral compound?

Methodological Answer:

  • Chiral chromatography : Employ polysaccharide-based columns (Chiralpak IA/IB) with hexane/isopropanol mobile phases to resolve enantiomers .
  • Crystallization-induced asymmetric transformation : Use chiral resolving agents (e.g., L-tartaric acid) to preferentially crystallize one enantiomer .
  • Circular dichroism (CD) : Validate enantiopurity by comparing experimental CD spectra with DFT-simulated spectra .

Advanced: What strategies are recommended for detecting and quantifying this compound in complex biological matrices?

Methodological Answer:

  • LC-MS/MS : Use a C18 column (2.1 × 50 mm, 1.7 µm) with 0.1% formic acid in water/acetonitrile gradient. Monitor transitions like m/z 250.1 → 154.0 (quantifier) and 250.1 → 112.0 (qualifier) .
  • Sample preparation : Solid-phase extraction (SPE) with mixed-mode sorbents (e.g., Oasis MCX) improves recovery from plasma or tissue homogenates .
  • Internal standards : Deuterated analogs (e.g., D₃-aminomethyl) correct for matrix effects and ionization variability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.